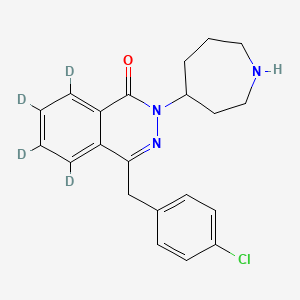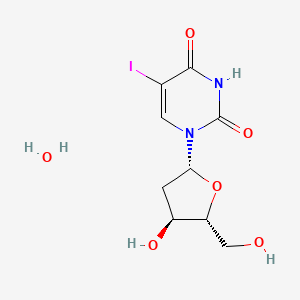
Antiproliferative agent-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiproliferative agent-14 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has garnered significant attention due to its potential applications in cancer therapy. It is part of a broader class of antiproliferative agents that are designed to target and disrupt the growth and replication of malignant cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-14 typically involves a series of organic reactions. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction results in the formation of bis-spiroisatino β-lactams, which are key intermediates in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: Antiproliferative agent-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
Antiproliferative agent-14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of antiproliferative agent-14 involves its interaction with cellular DNA. The compound binds to DNA, causing structural distortions that inhibit transcription and replication. This leads to the induction of apoptosis, or programmed cell death, in cancer cells. The molecular targets of this compound include DNA and various enzymes involved in DNA replication and repair .
相似化合物的比较
Antiproliferative agent-14 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Bis-isatin Schiff bases: These compounds also exhibit antiproliferative activity but may have different molecular targets and mechanisms of action.
Gold(I/III)-phosphine complexes: These compounds are known for their potent antiproliferative effects and unique mechanisms involving the disruption of redox homeostasis and induction of apoptosis.
Mycophenolic acid-hydroxamic acid and suberoylanilide hydroxamic acid analogs: These compounds exhibit antiproliferative activity and are used as differentiation inducers.
This compound stands out due to its specific interaction with DNA and its potential for use in targeted cancer therapies.
属性
分子式 |
C21H18FN3O2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
2-[6-fluoro-3-[(4-methoxyphenyl)methylamino]imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C21H18FN3O2/c1-27-16-9-6-14(7-10-16)12-23-21-20(17-4-2-3-5-18(17)26)24-19-11-8-15(22)13-25(19)21/h2-11,13,23,26H,12H2,1H3 |
InChI 键 |
QBNMSKFVSPKNSV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C3N2C=C(C=C3)F)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


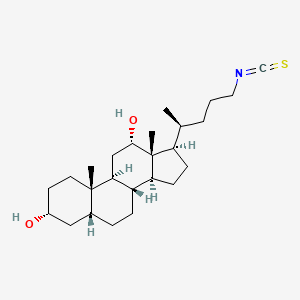
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)



![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
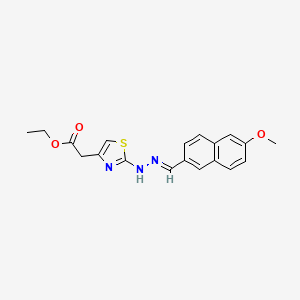

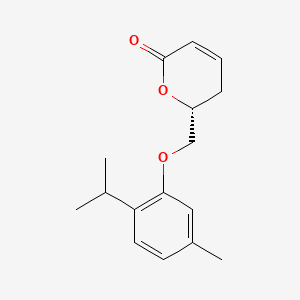

![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)

